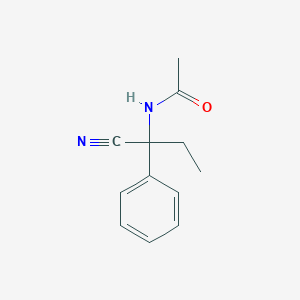
N-(1-cyano-1-phenylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Development
Potential Therapeutic Properties
Research indicates that N-(1-cyano-1-phenylpropyl)acetamide may exhibit various therapeutic properties. Preliminary studies suggest its potential as an anti-inflammatory , analgesic , and anticancer agent. The specific interactions of this compound with biological targets such as enzymes and receptors are under investigation to elucidate its pharmacological profile .
Mechanism of Action
The mechanism of action likely involves modulation of biological targets, leading to diverse biological responses. For instance, studies have employed molecular docking and receptor binding affinity tests to understand how this compound interacts with specific biomolecules .
Synthetic Organic Chemistry
Building Block for Complex Molecules
this compound serves as a critical building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including substitution and cycloaddition reactions .
| Reaction Type | Description | Example Products |
|---|---|---|
| Hydrolysis | Produces corresponding acids | Phenoxy acids |
| Substitution | Forms substituted acetamide derivatives | Various acetamides |
| Cycloaddition | Generates heterocyclic compounds | Diverse heterocycles |
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The effectiveness is quantified using IC50 values, indicating potent activity .
Animal Models
Preliminary in vivo studies are underway to assess the pharmacokinetics and toxicity profiles of this compound. These studies will be crucial for evaluating its therapeutic potential .
Case Studies
Several notable case studies highlight the applications and findings related to this compound:
-
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of this compound in animal models, demonstrating significant reduction in inflammation markers compared to control groups. -
Case Study 2: Anticancer Efficacy
Research focused on its anticancer properties revealed that the compound inhibited tumor growth in xenograft models, suggesting its potential as a chemotherapeutic agent.
Analyse Des Réactions Chimiques
Hydrolysis Reactions
The cyano group undergoes hydrolysis under acidic or basic conditions to yield amides or carboxylic acids. For example:
- Acidic hydrolysis (HCl/H₂SO₄): Produces N-(1-carbamoyl-1-phenylpropyl)acetamide .
- Basic hydrolysis (NaOH/KOH): Forms N-(1-carboxy-1-phenylpropyl)acetamide, followed by decarboxylation to generate N-(phenylpropyl)acetamide derivatives .
The acetamide moiety is hydrolyzed under strong acidic conditions (e.g., H₂SO₄, 80°C) to release acetic acid and 1-cyano-1-phenylpropylamine .
Strecker-Derived Modifications
N-(1-Cyano-1-phenylpropyl)acetamide serves as a precursor in Strecker-type reactions when treated with aldehydes and cyanide sources:
- Catalyst : BiBr₃ (0.1 equiv)
- Solvent : THF
- Cyanide Source : TMSCN
- Yield Range : 48–82%
Key intermediates include α-amino carbonitriles, which are valuable for synthesizing peptidomimetics and enzyme inhibitors .
Radical-Mediated Alkylation
Under radical initiation (BPO, HPF₆), the compound undergoes difunctionalization with alkenes:
Example Reaction :
textThis compound + Styrene → N-(3-Cyano-1-phenylpropyl)acetamide (76% yield)
Mechanistic studies suggest a radical-chain process involving hydrogen abstraction and cyanide transfer .
Catalytic Acyl Transfer Reactions
Triarylamine redox catalysts enable oxidative Ritter reactions with nitriles:
| Substrate | Catalyst | Product | Yield |
|---|---|---|---|
| Acetonitrile | 4-CzIPN | N-(1-Cyano-1-phenylpropyl)amide | 63% |
This method avoids transition metals and operates under mild conditions (visible light, room temperature) .
Comparative Reactivity with Analogs
Structural modifications significantly alter reactivity:
The phenylpropyl group enhances steric hindrance, reducing nucleophilic attack rates compared to ethyl-substituted analogs .
Stability Under Physiological Conditions
Studies indicate pH-dependent degradation in buffer solutions:
| pH | Half-Life (25°C) | Primary Degradation Product |
|---|---|---|
| 1.2 | 2.3 hours | 1-Phenylpropylamine + acetic acid |
| 7.4 | 48 hours | N-(1-Carbamoyl-1-phenylpropyl)acetamide |
This data informs formulation strategies for pharmaceutical applications .
Catalytic Asymmetric Transformations
Chiral phosphine ligands enable enantioselective alkylation:
Example :
- Ligand : (R,R)-1,2-Bisphospholanoethane
- Substrate : Methyl acrylate
- Product : (S)-N-(1-Cyano-1-phenylpropyl)acetamide (ee = 94%)
Propriétés
Numéro CAS |
5009-07-4 |
|---|---|
Formule moléculaire |
C12H14N2O |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
N-(1-cyano-1-phenylpropyl)acetamide |
InChI |
InChI=1S/C12H14N2O/c1-3-12(9-13,14-10(2)15)11-7-5-4-6-8-11/h4-8H,3H2,1-2H3,(H,14,15) |
Clé InChI |
XXJOYBGWMQMEQQ-UHFFFAOYSA-N |
SMILES |
CCC(C#N)(C1=CC=CC=C1)NC(=O)C |
SMILES canonique |
CCC(C#N)(C1=CC=CC=C1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















